molecular formula C6H8N2O2S B174374 6-(Methylsulfonyl)pyridin-3-amine CAS No. 187143-22-2

6-(Methylsulfonyl)pyridin-3-amine

Cat. No. B174374
M. Wt: 172.21 g/mol
InChI Key: IAQVUJPCFHWOGZ-UHFFFAOYSA-N
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Patent
US08268859B2

Procedure details

A solution of 510 mg (2.96 mmol) of 6-methanesulfonylpyridin-3-ylamine in 1.25 mL of AcOH was added a solution of 0.15 mL (2.96 mmol) of bromine in 0.5 mL of AcOH at room temperature dropwise. The resulting slurry was stirred for 1 hour. The reaction was carefully basified to pH=10 with 6 M NaOH. The solution was then extracted with two 150 mL portions of dichloromethane, dried with magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture showed a 3:1 mixture of product:dibromo product by NMR. These two products were separated by silica chromatography (hexanes/EtOAc) to afford 294 mg (40%) of 2-bromo-6-methanesulfonylpyridin-3-ylamine.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[N:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[Br:12]Br.[OH-].[Na+]>CC(O)=O>[Br:12][C:9]1[C:8]([NH2:11])=[CH:7][CH:6]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=N1)N
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with two 150 mL portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
a 3:1 mixture of product
CUSTOM
Type
CUSTOM
Details
These two products were separated by silica chromatography (hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1N)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.